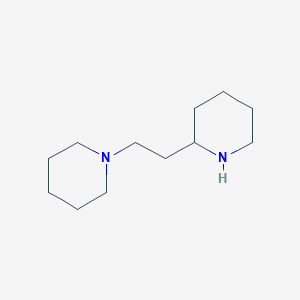

1-(2-Piperidin-2-ylethyl)piperidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidine compounds often involves complex reactions and can be tailored for specific functional groups or structural frameworks. For instance, a synthesis approach for a closely related piperidine derivative involved a multi-step process, including acylation and nucleophilic substitution, leading to a significant yield of the desired compound (Wang et al., 2017). Another method demonstrated the synthesis of piperidine derivatives via a one-pot three-component reaction, highlighting the versatility and efficiency of current synthetic methodologies (Khan et al., 2013).

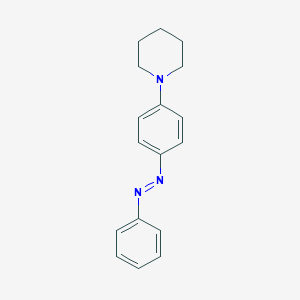

Molecular Structure Analysis

The molecular structure of piperidine derivatives is pivotal for understanding their chemical behavior and reactivity. X-ray diffraction studies have been employed to determine the crystal and molecular structure of such compounds, revealing significant insights into their conformations and interactions within the crystal lattice. For example, the crystal structure of a piperidine derivative exhibited specific H-bonded dimers stabilized by C-H...π and C-H...O interactions, underscoring the role of non-covalent interactions in molecular assembly (I. Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and hydrogenation, to produce a wide array of functionalized molecules. These reactions are crucial for the synthesis of more complex molecules and for modifying the chemical properties of the piperidine scaffold. For instance, the preparation of a Schiff base from a piperidine derivative involved a condensation reaction, illustrating the compound's reactivity towards the formation of new bonds (Warad et al., 2016).

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibitors : A study by Sugimoto et al. (1995) on acetylcholinesterase inhibitors identified compounds related to piperidine, demonstrating potent anti-AChE activity and increased acetylcholine content in rat cerebral cortex, indicating potential applications in treating diseases like Alzheimer's (Sugimoto et al., 1995).

Antiplatelet Activities : Research by Park et al. (2008) explored the synthesis of new antiplatelet agents from piperlongumine, a pyridone alkaloid, leading to the development of piperidine derivatives with significant inhibitory effects on platelet aggregation (Park et al., 2008).

Schiff Base Synthesis : Warad et al. (2016) reported the synthesis of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Schiff base, which could have implications in organic synthesis and potential pharmacological applications (Warad et al., 2016).

Corrosion Inhibition : A study by Kaya et al. (2016) on the corrosion inhibition properties of piperidine derivatives suggested their potential as protective agents against iron corrosion, combining quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Biodistribution in Mice : Patsis et al. (1999) focused on the synthesis and biodistribution of oxotechnetium(V) complexes with piperidine derivatives, showing high uptake and significant retention in the brain, highlighting their potential in medical imaging and drug delivery (Patsis et al., 1999).

Glutamate Receptors Modulators : Stäubli et al. (1994) investigated a drug facilitating glutamatergic transmission, derived from piperidine, and its effects on long-term potentiation and memory retention in rats, suggesting its use in enhancing cognitive functions (Stäubli et al., 1994).

Enantioselective Synthesis : Perdicchia et al. (2015) presented synthetic and enzymatic methods for resolving racemic 2-piperidineethanol, a valuable starting material for enantioselective synthesis in pharmaceuticals (Perdicchia et al., 2015).

Antimicrobial Activity : Research by Abdel‐Aziz and Mekawey (2009) on benzofuran-based piperidine derivatives highlighted their antimicrobial efficacy against human fungal pathogens and gram-positive bacteria (Abdel‐Aziz & Mekawey, 2009).

Safety And Hazards

While specific safety and hazard information for “1-(2-Piperidin-2-ylethyl)piperidine” is not available, general safety measures for handling piperidine compounds include avoiding contact with eyes, skin, and clothing, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Direcciones Futuras

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propiedades

IUPAC Name |

1-(2-piperidin-2-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMHPZXWMNAWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304567 | |

| Record name | 1-[2-(Piperidin-2-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Piperidin-2-yl)ethyl)piperidine | |

CAS RN |

14759-07-0 | |

| Record name | 14759-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-(Piperidin-2-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

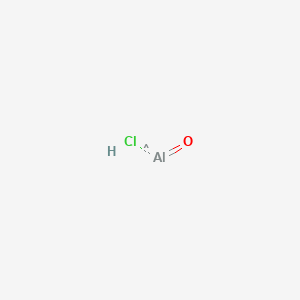

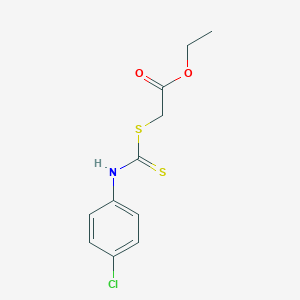

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)